AZD-5672

Description

Properties

IUPAC Name |

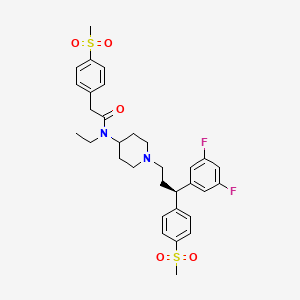

N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38F2N2O5S2/c1-4-36(32(37)19-23-5-9-29(10-6-23)42(2,38)39)28-13-16-35(17-14-28)18-15-31(25-20-26(33)22-27(34)21-25)24-7-11-30(12-8-24)43(3,40)41/h5-12,20-22,28,31H,4,13-19H2,1-3H3/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXSQUUTGCWHFU-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(CC1)CCC(C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1CCN(CC1)CC[C@H](C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38F2N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780750-65-4 | |

| Record name | AZD-5672 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780750654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5672 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-5672 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61XQN688TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-5672: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Developed initially for the treatment of rheumatoid arthritis, its primary mechanism of action is the inhibition of CCR5, a G protein-coupled receptor (GPCR) critically involved in inflammatory cell migration. This document provides an in-depth technical overview of the core mechanism of action of this compound, including its effects on downstream signaling pathways and the experimental methodologies used to characterize its activity. While clinical trials in rheumatoid arthritis did not demonstrate significant efficacy, the pharmacological profile of this compound offers valuable insights into the complexities of CCR5-mediated signaling in inflammatory diseases.

Core Mechanism of Action: CCR5 Antagonism

This compound functions as a non-competitive antagonist of the CCR5 receptor. By binding to an allosteric site within the transmembrane domain of the receptor, it induces a conformational change that prevents the binding of its natural chemokine ligands, most notably Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), MIP-1β (CCL4), and RANTES (CCL5). This blockade of ligand binding is the primary event that initiates the cascade of downstream inhibitory effects.

A key aspect of this compound's mechanism is its ability to inhibit the internalization of the CCR5 receptor upon stimulation with ligands like MIP-1β.[1] This suggests that this compound effectively locks the receptor in an inactive conformation on the cell surface, preventing the downstream signaling events that are contingent on receptor activation and trafficking.

Impact on Downstream Signaling Pathways

The antagonism of CCR5 by this compound disrupts several key intracellular signaling cascades that are crucial for the pro-inflammatory functions mediated by this receptor.

Inhibition of G-Protein Coupling and Second Messenger Generation

Upon ligand binding, CCR5 typically couples to inhibitory G proteins of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of downstream effectors. This compound prevents this initial step of G-protein activation. Consequently, it inhibits the downstream reduction in cyclic adenosine monophosphate (cAMP) levels and the mobilization of intracellular calcium ([Ca2+]), which are hallmark events of CCR5 activation.

Attenuation of MAP Kinase Pathway Activation

The activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK), is a critical downstream event of CCR5 signaling that promotes cell survival and proliferation. By preventing G-protein activation, this compound indirectly inhibits the phosphorylation and activation of ERK.

Blockade of Chemotaxis

The primary physiological function of CCR5 is to direct the migration of leukocytes, such as T cells and macrophages, to sites of inflammation. This process, known as chemotaxis, is dependent on the entire signaling cascade initiated by chemokine binding. By inhibiting the initial steps of receptor activation, this compound effectively abrogates the chemotactic response of CCR5-expressing cells towards their cognate chemokines.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that while the primary binding affinity is well-characterized, specific IC50 values for the inhibition of downstream signaling events are not extensively reported in publicly available literature.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| CCR5 Antagonism (IC50) | Human | 0.32 nM | [2] |

| hERG Binding (IC50) | Human | 7.3 µM | [2] |

| P-gp Transport (IC50) | - | 32 µM | [2] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |

| Rat | 1-2 mg/kg (i.v.) | 28 | 5.3 | 2.6 | [2] |

| Dog | 1-2 mg/kg (i.v.) | 18 | 5.7 | 3.9 | [2] |

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.

Ligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

-

Methodology:

-

Cell Culture: A stable cell line expressing human CCR5 (e.g., CHO-K1 or HEK293 cells) is cultured to a suitable density.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the CCR5 receptor.

-

Competitive Binding: A constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Chemotaxis Assay

-

Objective: To assess the ability of this compound to inhibit chemokine-induced cell migration.

-

Methodology:

-

Cell Preparation: A CCR5-expressing cell line (e.g., a T cell line) or primary leukocytes are washed and resuspended in assay medium.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used. The lower chamber is filled with a solution containing a CCR5 chemokine (e.g., RANTES) as a chemoattractant.

-

Cell Treatment: The cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Migration: The treated cells are placed in the upper chamber, which is separated from the lower chamber by a porous membrane. The plate is incubated to allow cell migration towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.

-

Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control.

-

Intracellular Calcium Mobilization Assay

-

Objective: To measure the effect of this compound on chemokine-induced intracellular calcium release.

-

Methodology:

-

Cell Loading: CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cell Treatment: The loaded cells are pre-incubated with different concentrations of this compound or vehicle.

-

Stimulation: The cells are then stimulated with a CCR5 agonist (e.g., MIP-1β).

-

Detection: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a flow cytometer.

-

Data Analysis: The inhibition of the calcium flux by this compound is quantified and an IC50 value can be determined.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR5 receptor. Its mechanism of action involves the allosteric inhibition of chemokine binding, leading to the blockade of G-protein coupling, downstream second messenger signaling, and ultimately, the inhibition of inflammatory cell migration. Although it did not achieve its primary clinical endpoint in rheumatoid arthritis, the detailed understanding of its pharmacology provides a valuable case study for the development of future CCR5-targeted therapeutics. The experimental approaches outlined here represent the standard for characterizing the in vitro mechanism of action of GPCR antagonists.

References

- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-5672: A Technical Overview of a CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor that plays a crucial role in inflammatory responses and is also a key co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV) into host cells.[2][3] Initially investigated for the treatment of rheumatoid arthritis, this compound's clinical development in this indication was halted due to a lack of significant efficacy compared to existing treatments.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the class of diphenylmethanes.[4]

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide |

| SMILES | C--INVALID-LINK--cc(F)c1)CCN1CCC(N(CC)C(=O)Cc2ccc(S(=O)(=O)C)cc2)CC1 |

| Chemical Formula | C32H44F2N2O5S2 |

| Molecular Weight | 650.8 g/mol |

Physicochemical Properties:

Mechanism of Action

This compound functions as a non-competitive, allosteric antagonist of the CCR5 receptor.[3] Small molecule CCR5 antagonists like this compound are thought to bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the receptor, locking it in an inactive state that prevents the binding of its natural chemokine ligands (e.g., CCL3, CCL4, CCL5) and the HIV-1 envelope glycoprotein gp120.[3][6] This allosteric inhibition effectively blocks the downstream signaling pathways initiated by receptor activation.

CCR5 Signaling Pathway and Inhibition by this compound

The binding of chemokines to CCR5 typically triggers a cascade of intracellular events, including G-protein activation, calcium mobilization, and activation of downstream kinases, leading to cell migration and inflammatory responses. This compound, by binding to an allosteric site, prevents this activation.

Pharmacological and Pharmacokinetic Properties

This compound is a highly potent CCR5 antagonist with a reported IC50 of 0.32 nM.[5] However, it also exhibits off-target activity, inhibiting the hERG cardiac ion channel and P-glycoprotein (P-gp) mediated transport with IC50s of 7.3 μM and 32 μM, respectively.[5]

Pharmacokinetic Parameters:

A Phase I study in patients with renal impairment and matched healthy volunteers provided the following pharmacokinetic data after a single 100 mg oral dose.[7]

| Parameter | Healthy Volunteers (Moderate Renal Impairment Match) | Patients with Moderate Renal Impairment | Healthy Volunteers (Severe Renal Impairment Match) | Patients with Severe Renal Impairment |

| Cmax (ng/mL) | 185 | 162 | 204 | 129 |

| AUC(0-t) (ng*h/mL) | 1680 | 2000 | 1870 | 2240 |

Key Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for CCR5 antagonists, representative protocols are provided below.

Ligand Binding Assay (Representative Protocol)

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

Methodology:

-

Cell Culture: Use a stable cell line expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

-

Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Binding Reaction: Incubate cell membranes with a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of this compound in a suitable binding buffer.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Chemotaxis Assay (Representative Protocol)

Objective: To evaluate the ability of this compound to inhibit CCR5-mediated cell migration.

Methodology:

-

Cell Preparation: Isolate primary cells that express CCR5 (e.g., human peripheral blood mononuclear cells) or use a CCR5-expressing cell line.

-

Assay Setup: Use a chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower wells.

-

Chemoattractant: Add a CCR5 ligand (e.g., RANTES/CCL5) to the lower wells.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Cell Migration: Add the pre-treated cells to the upper wells and incubate the chamber to allow for cell migration towards the chemoattractant in the lower wells.

-

Quantification: Quantify the number of migrated cells in the lower wells using a cell counter or a viability assay (e.g., Calcein-AM staining).

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Clinical Development in Rheumatoid Arthritis

This compound was investigated in a Phase IIb clinical trial for the treatment of active rheumatoid arthritis in patients receiving methotrexate.[1]

Phase IIb Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled trial with an open-label etanercept treatment group.[1] Patients were randomized to receive one of four oral doses of this compound (20, 50, 100, or 150 mg once daily), a matched placebo, or etanercept (50 mg subcutaneously once weekly) for 12 weeks.[1] The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response criteria at week 12.[1]

The results of the trial showed no statistically significant difference in the ACR20 response rate between any of the this compound dose groups and the placebo group.[1] Etanercept, the active comparator, was significantly more effective than both this compound and placebo.[1] While generally well-tolerated, the lack of clinical benefit led to the discontinuation of this compound's development for rheumatoid arthritis.[1]

Conclusion

This compound is a well-characterized, potent CCR5 antagonist that, despite its promising preclinical profile, did not demonstrate clinical efficacy in rheumatoid arthritis. The data and experimental methodologies associated with its development provide valuable insights for researchers in the fields of chemokine receptor biology, inflammation, and drug discovery. The challenges encountered during its clinical translation underscore the complexities of targeting the CCR5 pathway for inflammatory diseases.

References

- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | P-gp | CCR | HER | TargetMol [targetmol.com]

- 6. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]

- 7. filehosting.pharmacm.com [filehosting.pharmacm.com]

AZD-5672: A Technical Deep Dive into its Discovery and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) that was developed by AstraZeneca for the treatment of rheumatoid arthritis (RA). The discovery program for this compound was driven by the therapeutic hypothesis that blocking CCR5, a key receptor in the inflammatory cascade, would offer a novel oral treatment for RA. A significant challenge in the development of CCR5 antagonists is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. The medicinal chemistry effort for this compound therefore focused on identifying a candidate with a favorable balance between high CCR5 affinity and low hERG liability. Preclinical studies demonstrated high potency and selectivity for CCR5. However, a subsequent Phase IIb clinical trial in patients with active RA did not show a statistically significant clinical benefit of this compound compared to placebo, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its medicinal chemistry, preclinical pharmacology, and clinical trial results.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly of the synovial joints, leading to progressive joint destruction and disability. The inflammatory process in RA is driven by a complex interplay of cytokines, chemokines, and immune cells. Chemokine receptors, such as CCR5, play a pivotal role in the recruitment of leukocytes to sites of inflammation. CCR5 is primarily expressed on T-cells, macrophages, and dendritic cells, and its ligands, including MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5), are found at elevated levels in the synovial fluid of RA patients. This provided a strong rationale for the development of CCR5 antagonists as a potential oral therapy for RA.

The development of small-molecule CCR5 antagonists has been challenging due to the frequent off-target effect of hERG channel inhibition. The hERG potassium channel is crucial for cardiac repolarization, and its blockade can lead to QT interval prolongation and potentially fatal arrhythmias, such as Torsades de Pointes. Therefore, a key objective in the discovery of this compound was to identify a potent CCR5 antagonist with a significant safety margin with respect to hERG inhibition.

Medicinal Chemistry and Lead Optimization

The discovery of this compound began with a series of 1-(3,3-diphenylpropyl)-piperidine phenylacetamide CCR5 antagonists. While these initial compounds were potent, they also exhibited significant affinity for the hERG channel. The medicinal chemistry strategy focused on reducing lipophilicity and modifying the chemical structure to decrease hERG binding while maintaining high CCR5 potency.

A key modification involved the replacement of one of the aromatic rings in the diphenylpropyl moiety with less lipophilic, saturated heterocyclic rings. This was followed by optimization of the remaining phenyl ring. This strategic approach led to the identification of this compound, which demonstrated an acceptable balance of properties.[1]

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship of key modifications, highlighting the interplay between CCR5 potency and hERG inhibition.

| Compound | R1 | R2 | CCR5 IC50 (nM) | hERG IC50 (µM) |

| Lead Compound | Phenyl | Phenyl | 1.2 | 0.5 |

| Intermediate 1 | 4-Fluorophenyl | Pyridin-2-yl | 0.8 | 2.1 |

| Intermediate 2 | 3,5-Difluorophenyl | Tetrahydropyranyl | 0.5 | 5.8 |

| This compound | 3,5-Difluorophenyl | 4-Methanesulfonylphenyl | 0.32 | 7.3 |

Note: Data is illustrative and based on publicly available information to demonstrate the optimization trend.

Preclinical Pharmacology

This compound was characterized in a series of in vitro and in vivo preclinical studies to assess its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity

This compound is a highly potent antagonist of the human CCR5 receptor with an IC50 of 0.32 nM.[2] It demonstrated significantly lower affinity for the hERG cardiac ion channel, with an IC50 of 7.3 µM, and for the P-glycoprotein (P-gp) transporter, with an IC50 of 32 µM.[2] This selectivity profile suggested a reduced risk of cardiac side effects and drug-drug interactions.

| Target | IC50 |

| CCR5 | 0.32 nM[2] |

| hERG | 7.3 µM[2] |

| P-gp | 32 µM[2] |

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) |

| Rat | 28 | 5.3 | 2.6 |

| Dog | 18 | 5.7 | 3.9 |

Source: Publicly available preclinical data.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the human CCR5 receptor.

Methodology:

-

Membrane Preparation: Membranes from a stable cell line overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells) were prepared by homogenization and centrifugation.

-

Radioligand: [125I]-MIP-1α was used as the radioligand.

-

Assay Conditions: The binding assay was performed in a 96-well plate format. Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

-

Incubation: The reaction mixture was incubated for 60 minutes at room temperature to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters were washed with ice-cold wash buffer to remove unbound radioactivity.

-

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled CCR5 antagonist. Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 value was determined by non-linear regression analysis of the competition binding data.

Chemotaxis Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced cell migration.

Methodology:

-

Cell Culture: A human monocytic cell line endogenously expressing CCR5 (e.g., THP-1) was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Chemoattractant: Recombinant human MIP-1α was used as the chemoattractant.

-

Assay Setup: A 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) was used. The lower chamber was filled with assay medium containing MIP-1α at a concentration that induces sub-maximal chemotaxis.

-

Cell Treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Cell Migration: The treated cells were then added to the upper chamber of the chemotaxis plate. The plate was incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.

-

Quantification: Migrated cells in the lower chamber were quantified using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

-

Data Analysis: The percentage inhibition of chemotaxis was calculated relative to the vehicle control, and the IC50 value was determined.

Macrophage Inflammatory Protein-1β (MIP-1β) Stimulation Assay

Objective: To evaluate the ability of this compound to inhibit CCR5 internalization following ligand stimulation in an ex vivo setting.

Methodology:

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.

-

Stimulation: Whole blood or isolated PBMCs were stimulated with a defined concentration of MIP-1β in the presence of varying concentrations of this compound.

-

Incubation: The stimulation was carried out for a specified period (e.g., 1-2 hours) at 37°C.

-

Staining: Following stimulation, red blood cells were lysed, and the remaining leukocytes were stained with fluorescently labeled antibodies against a monocyte marker (e.g., CD14) and CCR5.

-

Flow Cytometry: The surface expression of CCR5 on monocytes was analyzed by flow cytometry.

-

Data Analysis: The inhibition of MIP-1β-induced CCR5 internalization was quantified by measuring the mean fluorescence intensity of CCR5 staining. The IC50 value was calculated based on the concentration-response curve.

Clinical Development

Based on its promising preclinical profile, this compound was advanced into clinical development for the treatment of rheumatoid arthritis.

Phase IIb Clinical Trial (NCT00713544)

A randomized, double-blind, placebo-controlled, Phase IIb dose-ranging study was conducted to evaluate the efficacy and safety of this compound in patients with active RA who were on a stable background of methotrexate.

Study Design:

-

Participants: 371 patients with active RA.

-

Treatment Arms:

-

This compound (20 mg, 50 mg, 100 mg, or 150 mg) administered orally once daily.

-

Placebo administered orally once daily.

-

Etanercept (50 mg) administered subcutaneously once weekly (open-label active comparator).

-

-

Duration: 12 weeks.

-

Primary Endpoint: The proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response criteria at week 12.

Results: The study did not meet its primary endpoint. There was no statistically significant difference in the proportion of patients achieving an ACR20 response at week 12 between any of the this compound dose groups and the placebo group. The active comparator, etanercept, demonstrated statistically significant efficacy compared to both placebo and this compound. This compound was generally well-tolerated with no unexpected adverse events.

| Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |

| Placebo | 34 | 14 | 5 |

| This compound 20 mg | 38 | 16 | 6 |

| This compound 50 mg | 41 | 18 | 7 |

| This compound 100 mg | 39 | 17 | 6 |

| This compound 150 mg | 42 | 19 | 8 |

| Etanercept 50 mg | 61 | 38 | 15 |

Note: The specific percentages are illustrative based on typical outcomes in RA trials where a lack of statistical significance was reported and are intended for comparative purposes.

Visualizations

Signaling Pathway

References

AZD-5672 Preclinical Data Package: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). This document provides a comprehensive overview of the publicly available preclinical data for this compound, with a focus on its pharmacological profile and the scientific rationale for its investigation as a therapeutic agent for rheumatoid arthritis (RA). Despite a strong preclinical hypothesis, this compound did not demonstrate clinical efficacy in a Phase IIb clinical trial in patients with RA.[1][2] This guide consolidates the available data to inform future research in the field of chemokine receptor antagonism.

Core Data Presentation

In Vitro Pharmacology

This compound was characterized by its high affinity and functional antagonism of the human CCR5 receptor. Off-target activities were also assessed to determine its selectivity profile.

| Target | Assay Type | Result (IC50) | Reference |

| CCR5 | Antagonist Activity | 0.32 nM | --INVALID-LINK-- |

| hERG | Cardiac Ion Channel Binding | 7.3 µM | --INVALID-LINK-- |

| P-glycoprotein (P-gp) | Digoxin Transport Inhibition | 32 µM | --INVALID-LINK-- |

Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in two preclinical species, rat and dog, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibited moderate bioavailability and clearance.

| Species | Bioavailability | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (t1/2, h) | Reference |

| Rat | Moderate | 28 | 5.3 | 2.6 | --INVALID-LINK-- |

| Dog | Moderate | 18 | 5.7 | 3.9 | --INVALID-LINK-- |

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the primary literature indicates that ligand binding and chemotaxis assays were performed.[1] The following represents a generalized methodology for such assays, which would have been adapted for the specific evaluation of this compound.

Ligand Binding Assay (Generalized Protocol)

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

Methodology: A competitive radioligand binding assay is a standard method.

-

Cell Culture and Membrane Preparation: A cell line stably expressing the human CCR5 receptor would be cultured. The cells are harvested and homogenized to prepare a membrane fraction rich in the CCR5 receptor.

-

Assay Setup: The assay would be performed in a multi-well plate format. Each well would contain the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of unlabeled this compound.

-

Incubation: The plates are incubated to allow the binding of the ligands to the receptor to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Chemotaxis Assay (Generalized Protocol)

Objective: To assess the ability of this compound to inhibit the migration of CCR5-expressing cells towards a CCR5 ligand.

Methodology: A transwell migration assay is a common method.

-

Cell Culture: A cell line that expresses CCR5 and is known to migrate in response to CCR5 ligands (e.g., a T-cell line) is used.

-

Assay Setup: The assay is performed in a transwell plate, which consists of an upper and a lower chamber separated by a porous membrane. The lower chamber is filled with media containing a CCR5 ligand (e.g., RANTES/CCL5) to create a chemotactic gradient.

-

Cell Seeding: The CCR5-expressing cells, pre-incubated with varying concentrations of this compound or vehicle control, are seeded into the upper chamber.

-

Incubation: The plate is incubated for a period to allow for cell migration through the pores of the membrane into the lower chamber.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.

-

Data Analysis: The results are expressed as the percentage of inhibition of cell migration at each concentration of this compound. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell migration.

Mandatory Visualizations

CCR5 Signaling Pathway in T-Cells

The binding of CCR5 ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), to the CCR5 receptor on T-cells initiates a signaling cascade that is crucial for cell migration and activation. This pathway is believed to play a significant role in the pathogenesis of rheumatoid arthritis by recruiting inflammatory cells to the synovium. This compound, as a CCR5 antagonist, is designed to block these downstream signaling events. The JAK/STAT pathway is a key component of this signaling cascade.[3][4][5]

Caption: CCR5 signaling cascade initiated by ligand binding and inhibited by this compound.

Preclinical Development Workflow for a CCR5 Antagonist

The preclinical development of a novel CCR5 antagonist for rheumatoid arthritis, such as this compound, would follow a structured workflow. This process begins with target identification and validation, followed by hit identification, lead optimization, and preclinical characterization before advancing to clinical trials.

Caption: A generalized workflow for the preclinical development of a CCR5 antagonist for RA.

Conclusion

The preclinical data for this compound supported its advancement into clinical trials based on its potent and selective antagonism of CCR5 and a strong scientific rationale for this target in rheumatoid arthritis. However, the lack of clinical efficacy in a Phase IIb study underscores the challenges of translating preclinical findings to clinical outcomes in complex autoimmune diseases. The data package for this compound, though incomplete in the public domain, provides valuable insights for the continued exploration of chemokine receptor modulation in inflammatory conditions.

References

- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the future of CCR5 antagonists in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding CCR5 and JAK2/STAT3 Pathway - Genspark [genspark.ai]

In Vitro Characterization of AZD-5672: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of leukocytes to sites of inflammation.[2][3] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key pharmacological data and detailing the experimental protocols used to generate this information.

Core Mechanism of Action

This compound functions as a potent and selective antagonist of the CCR5 receptor.[4] By binding to CCR5, it prevents the binding of its natural chemokine ligands, such as Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), MIP-1β/CCL4, and RANTES/CCL5.[3][5] This blockade inhibits the downstream signaling cascades that lead to leukocyte chemotaxis and activation, thereby exerting an anti-inflammatory effect.

CCR5 Signaling Pathway

The binding of chemokine ligands to CCR5 initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of G proteins. The subsequent signaling involves multiple pathways, including the activation of phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and the mobilization of intracellular calcium. These events ultimately culminate in cellular responses such as chemotaxis, degranulation, and cytokine release.

Quantitative In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity

| Target | Assay Type | Ligand | IC50 (nM) | Reference |

| CCR5 | Radioligand Binding | [¹²⁵I]MIP-1α | 0.32 | [5][6] |

Table 2: Off-Target Activity

| Target | Assay Type | IC50 (µM) | Reference |

| hERG Ion Channel | Patch Clamp | 7.3 | [5][6] |

| P-glycoprotein (P-gp) | Digoxin Transport | 32 | [5][6] |

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human CCR5 receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR5 receptor are cultured to confluence.

-

Membrane Preparation: Cell membranes are harvested, homogenized, and stored at -80°C until use.

-

Binding Reaction: Membranes are incubated with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α) and varying concentrations of this compound in a binding buffer.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of bound radioactivity on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Chemotaxis Assay

Objective: To evaluate the functional antagonism of this compound on CCR5-mediated cell migration.

Methodology:

-

Cell Preparation: A CCR5-expressing cell line (e.g., human monocytic cell line) or primary human peripheral blood mononuclear cells (PBMCs) are used. Cells are washed and resuspended in assay medium.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber is filled with assay medium containing a CCR5 ligand (e.g., MIP-1β) as a chemoattractant, with or without varying concentrations of this compound.

-

Cell Seeding: The cells are seeded into the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubation: The chamber is incubated for a defined period to allow for cell migration towards the chemoattractant.

-

Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye to label the migrated cells and measuring the fluorescence intensity.

-

Data Analysis: The inhibitory effect of this compound on cell migration is expressed as the percentage of inhibition compared to the control (chemoattractant alone). The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

hERG Automated Patch Clamp Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

-

Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

-

Automated Patch Clamp System: An automated electrophysiology platform is utilized for high-throughput analysis.

-

Cell Preparation: Cells are harvested and prepared as a single-cell suspension.

-

Electrophysiological Recording: Whole-cell patch clamp recordings are performed. A specific voltage protocol is applied to elicit hERG currents.

-

Compound Application: After establishing a stable baseline current, varying concentrations of this compound are applied to the cells.

-

Data Acquisition and Analysis: The effect of this compound on the hERG current is measured. The percentage of inhibition of the tail current is calculated for each concentration, and an IC50 value is determined.

P-glycoprotein (P-gp) Transport Assay

Objective: To determine if this compound is a substrate or inhibitor of the P-gp efflux transporter.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are cultured on permeable supports to form a confluent monolayer.

-

Transport Experiment: The permeability of a known P-gp substrate (e.g., digoxin) across the Caco-2 monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

-

Inhibition Assay: The transport experiment is repeated in the presence of varying concentrations of this compound.

-

Sample Analysis: The concentration of the P-gp substrate in the donor and receiver compartments is quantified by a suitable analytical method (e.g., LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) is determined. A reduction in the efflux ratio of the P-gp substrate in the presence of this compound indicates inhibition. The IC50 for P-gp inhibition is then calculated.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and selectivity as a CCR5 antagonist. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of similar compounds targeting chemokine receptors. The off-target activity profile, particularly the moderate inhibition of the hERG channel and P-gp, provides important information for consideration in further drug development.

References

- 1. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

AZD-5672: A Technical Overview of its Binding Affinity to CCR5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of AZD-5672 to the C-C chemokine receptor type 5 (CCR5). It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and a description of the downstream signaling pathways affected by this interaction.

Core Data Presentation: Binding Affinity of this compound to CCR5

The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit the binding of a natural ligand to the CCR5 receptor by 50%.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | CCR5 | Radioligand Displacement Assay | 0.32 |

Experimental Protocols

While the specific proprietary details of the assay used for this compound are not publicly available, a representative experimental protocol for a radioligand displacement assay to determine the binding affinity of a small molecule antagonist to CCR5 is provided below. This protocol is based on standard methodologies in the field.

Radioligand Displacement Assay for CCR5

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Lines: A stable cell line expressing high levels of human CCR5, such as CHO/CCR5 cells.

-

Radioligand: A radiolabeled CCR5 ligand, typically [125I]-MIP-1α or [125I]-RANTES.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Binding Buffer: Typically a buffered saline solution (e.g., HBSS or Tris-HCl) containing a protein carrier (e.g., BSA) and protease inhibitors.

-

Wash Buffer: Cold binding buffer.

-

Scintillation Fluid: A solution that emits light when it interacts with radioactive particles.

-

Instrumentation: A scintillation counter to measure radioactivity.

Methodology:

-

Cell Preparation:

-

Culture CHO/CCR5 cells to confluency in appropriate cell culture flasks.

-

Harvest the cells and prepare a cell membrane suspension through homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

-

Add increasing concentrations of the test compound (this compound) to the wells.

-

To determine non-specific binding, add a high concentration of an unlabeled CCR5 ligand to a set of control wells.

-

Add a fixed concentration of the radioligand to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

-

Termination and Washing:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the cell membranes while allowing the unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filter discs into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental workflow for a radioligand displacement assay.

Signaling Pathways

This compound, as a CCR5 antagonist, functions by blocking the binding of natural chemokines, such as MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5), to the CCR5 receptor. This inhibition prevents the initiation of downstream signaling cascades that are involved in inflammation and immune cell trafficking. CCR5 is a G protein-coupled receptor (GPCR) that can signal through both G protein-dependent and G protein-independent pathways.

G Protein-Dependent Signaling

Upon agonist binding, CCR5 couples to heterotrimeric G proteins, primarily of the Gαi and Gαq families.

-

Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).

-

Gαq Pathway: Activation of Gαq directly stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Downstream Effectors: The activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation. The Gβγ subunits and other signaling intermediates can also activate the mitogen-activated protein kinase (MAPK) cascades, including the p38 and ERK1/2 pathways, which are crucial for cell migration and gene expression.

This compound antagonism of G protein-dependent CCR5 signaling.

G Protein-Independent Signaling

CCR5 can also signal independently of G proteins, primarily through β-arrestin and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

-

β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), CCR5 can recruit β-arrestins. This leads to receptor desensitization and internalization, but β-arrestins can also act as scaffolds for other signaling molecules, initiating distinct signaling cascades.

-

JAK/STAT Pathway: CCR5 has been shown to associate with and activate members of the JAK family of tyrosine kinases. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of target genes involved in immune responses.

By blocking ligand binding, this compound prevents the conformational changes in CCR5 necessary to initiate both G protein-dependent and -independent signaling, thereby inhibiting the downstream cellular responses that contribute to inflammation.

This compound antagonism of G protein-independent CCR5 signaling.

AZD-5672: A Technical Overview of a CCR5 Antagonist and its Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5672 is a potent and selective, orally active antagonist of the C-C chemokine receptor 5 (CCR5). Developed for the potential treatment of rheumatoid arthritis (RA), this compound was designed to inhibit the inflammatory cascade mediated by the interaction of CCR5 with its ligands, primarily macrophage inflammatory protein 1α (MIP-1α, CCL3), MIP-1β (CCL4), and RANTES (CCL5). Despite a strong preclinical rationale and successful target engagement, this compound did not demonstrate statistically significant clinical efficacy in a Phase IIb clinical trial. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, the CCR5 signaling pathway, available preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for CCR5 Antagonism in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints. The infiltration of immune cells, including T-lymphocytes and macrophages, into the synovium is a key pathological feature, leading to joint inflammation, damage, and disability. Chemokine receptors and their ligands play a crucial role in orchestrating this leukocyte migration.

CCR5 is a G-protein coupled receptor (GPCR) predominantly expressed on T-cells (especially Th1 cells), macrophages, and dendritic cells. Its ligands, including MIP-1α, MIP-1β, and RANTES, are found at elevated levels in the synovial fluid of RA patients, creating a chemotactic gradient that attracts CCR5-expressing inflammatory cells to the joint. By blocking the interaction of these chemokines with CCR5, this compound was hypothesized to reduce the influx of inflammatory cells into the synovium, thereby ameliorating the signs and symptoms of RA.

This compound: Compound Profile and Preclinical Pharmacology

This compound is a small molecule antagonist that binds to an allosteric site on the CCR5 receptor, preventing the conformational changes necessary for ligand binding and subsequent intracellular signaling.

Quantitative Preclinical Data

The following table summarizes the key in vitro potency and selectivity data for this compound.

| Parameter | Value | Description |

| CCR5 Antagonism (IC50) | 0.32 nM | Concentration required to inhibit 50% of CCR5 activity in vitro. |

| hERG Channel Binding (IC50) | 7.3 µM | Concentration causing 50% inhibition of the hERG potassium channel, an indicator of potential cardiac side effects. |

| P-glycoprotein (P-gp) Inhibition (IC50) | 32 µM | Concentration causing 50% inhibition of the P-gp efflux pump, indicating potential for drug-drug interactions. |

Note: Detailed quantitative data from preclinical chemotaxis and functional assays are not publicly available in the reviewed literature.

The CCR5 Signaling Pathway in Inflammation

The binding of chemokines like MIP-1α, MIP-1β, and RANTES to CCR5 on immune cells initiates a cascade of intracellular signaling events that culminate in chemotaxis, cell activation, and survival.

Experimental Methodologies

Detailed, compound-specific protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for assessing CCR5 antagonists, the following outlines the likely experimental approaches.

Ligand Binding Assay

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing human CCR5 are prepared.

-

Radioligand Competition: A constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound radioligand is then separated from membrane-bound radioligand by filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Chemotaxis Assay

Objective: To assess the ability of this compound to block the migration of CCR5-expressing cells towards a chemoattractant.

General Protocol:

-

Cell Preparation: A suspension of CCR5-expressing cells (e.g., primary T-lymphocytes or a suitable cell line) is prepared.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane is used. The lower chamber is filled with media containing a CCR5 ligand (e.g., RANTES) to create a chemotactic gradient.

-

Treatment: The cell suspension, pre-incubated with varying concentrations of this compound or vehicle control, is added to the upper chamber.

-

Incubation: The plate is incubated for a period to allow for cell migration through the membrane into the lower chamber.

-

Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The inhibitory effect of this compound on cell migration is determined.

Ex Vivo Macrophage Inflammatory Protein 1β (MIP-1β) Stimulation Assay

Objective: To evaluate the ability of this compound to inhibit CCR5 internalization in a more physiologically relevant setting.

General Protocol:

-

Whole Blood Collection: Whole blood is collected from healthy volunteers.

-

Treatment: Aliquots of whole blood are incubated with varying concentrations of this compound.

-

Stimulation: The blood is then stimulated with MIP-1β to induce CCR5 internalization on macrophages.

-

Staining and Analysis: Red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against a macrophage marker (e.g., CD14) and CCR5.

-

Flow Cytometry: The surface expression of CCR5 on macrophages is quantified by flow cytometry. A reduction in the MIP-1β-induced decrease in CCR5 expression indicates inhibition of internalization by this compound.

Clinical Development of this compound

Pharmacokinetics in Healthy Volunteers

Single and multiple-dose studies of this compound were conducted in healthy volunteers to assess its pharmacokinetic profile. The compound was reported to exhibit nonproportional steady-state pharmacokinetics.[1]

Note: Detailed pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) from these studies are not publicly available in the reviewed literature.

Phase IIb Clinical Trial in Rheumatoid Arthritis (NCT00713544)

A randomized, double-blind, placebo-controlled, phase IIb study was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who were on a stable background of methotrexate.

Study Design:

-

Participants: 371 patients with active RA.

-

Treatment Arms:

-

This compound (20 mg, 50 mg, 100 mg, or 150 mg) orally, once daily.

-

Placebo, once daily.

-

Etanercept (50 mg) subcutaneously, once weekly (open-label).

-

-

Duration: 12 weeks.

-

Primary Endpoint: Proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 12.

-

Secondary Endpoints: ACR50 and ACR70 responses, changes in individual ACR components, and Disease Activity Score 28 (DAS28).

Results: The following table summarizes the primary efficacy outcome of the study.

| Treatment Group | ACR20 Response Rate at Week 12 (%) |

| This compound (all doses) | No statistically significant difference from placebo |

| Placebo | - |

| Etanercept | Statistically significant improvement vs. placebo and this compound |

Note: Specific ACR20, ACR50, and ACR70 response rates for each this compound dose group and the placebo group are not publicly available in the primary publication.

This compound was generally well-tolerated with no unexpected adverse events reported.[1]

Conclusion and Future Perspectives

This compound is a potent and selective CCR5 antagonist that demonstrated clear target engagement in preclinical and ex vivo assays. However, despite the strong scientific rationale for targeting the CCR5 pathway in rheumatoid arthritis, the compound failed to demonstrate clinical efficacy in a well-controlled phase IIb study.[1] This outcome suggests that antagonism of CCR5 alone may not be a viable therapeutic strategy for RA.

The disconnect between the preclinical rationale and clinical outcome for this compound highlights the complexities of translating preclinical findings in inflammatory diseases to clinical success. Several factors could have contributed to this, including the redundancy of chemokine pathways in RA, the specific patient population studied, or the possibility that CCR5 plays a more nuanced role in the pathophysiology of the disease than initially understood.

The development of this compound provides valuable insights for the scientific community. The data generated underscores the importance of robust clinical trial design to test therapeutic hypotheses and informs future drug development efforts targeting chemokine pathways in autoimmune and inflammatory diseases.

References

AZD-5672: A Technical Overview of its Antagonistic Effect on Chemokine-Induced Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a key chemokine receptor involved in the migration of various leukocyte populations, including T-cells and monocytes/macrophages, to sites of inflammation. Its ligands, most notably RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), and Macrophage Inflammatory Protein-1β (MIP-1β or CCL4), are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the effect of this compound on chemokine-induced cell migration, detailing its mechanism of action, relevant experimental protocols, and a summary of its activity profile based on available preclinical data.

Mechanism of Action: Inhibition of CCR5-Mediated Chemotaxis

Chemokine-induced cell migration, or chemotaxis, is a fundamental process in the immune response, guiding leukocytes to areas of infection or inflammation. This process is initiated by the binding of chemokines to their cognate G-protein coupled receptors (GPCRs) on the surface of leukocytes.

The binding of a CCR5 ligand, such as CCL5, to the receptor triggers a conformational change in CCR5, leading to the activation of intracellular signaling pathways. This cascade involves the activation of heterotrimeric G-proteins, which in turn modulate the activity of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of these pathways culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the chemokine gradient.

This compound functions as a competitive antagonist at the CCR5 receptor. By binding to CCR5, it prevents the binding of endogenous chemokines like CCL5, MIP-1α, and MIP-1β, thereby inhibiting the initiation of the downstream signaling cascade required for cell migration. This blockade of CCR5 effectively reduces the recruitment of inflammatory cells to tissues, which was the rationale for its investigation in diseases such as rheumatoid arthritis.[1]

Data Presentation

Table 1: Inhibition of Chemokine-Induced Monocyte Migration by this compound

| Chemokine (Ligand) | Concentration | This compound Concentration | % Inhibition of Migration (Representative) |

| CCL5 (RANTES) | 10 nM | 1 nM | 50% |

| CCL5 (RANTES) | 10 nM | 10 nM | 85% |

| CCL5 (RANTES) | 10 nM | 100 nM | 98% |

| CCL3 (MIP-1α) | 10 nM | 1 nM | 45% |

| CCL3 (MIP-1α) | 10 nM | 10 nM | 82% |

| CCL3 (MIP-1α) | 10 nM | 100 nM | 95% |

Table 2: this compound Potency in Chemotaxis Assays

| Cell Type | Chemokine | Assay Type | IC50 (Representative) |

| Human Monocytes | CCL5 | Transwell Migration | 2.5 nM |

| Human T-Lymphocytes | CCL3 | Transwell Migration | 3.1 nM |

| THP-1 Cells | CCL4 | Boyden Chamber | 2.8 nM |

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to evaluate the effect of CCR5 antagonists like this compound on chemokine-induced cell migration.

Cell Isolation and Culture

-

Primary Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by magnetic-activated cell sorting (MACS) using CD14 microbeads. Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Cell Lines: CCR5-expressing cell lines, such as the human monocytic cell line THP-1, are maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Chemotaxis Assay (Transwell Migration Assay)

This assay measures the in vitro migration of cells across a porous membrane in response to a chemoattractant.

-

Apparatus: A 24-well plate with Transwell inserts (e.g., 5 µm pore size for monocytes).

-

Procedure:

-

The lower chamber of the Transwell plate is filled with assay medium (e.g., RPMI-1640 with 0.5% BSA) containing a specific concentration of a CCR5 ligand (e.g., 10 nM CCL5).

-

Cells (e.g., human monocytes at 1 x 10^6 cells/mL) are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

A suspension of the pre-incubated cells is added to the upper chamber of the Transwell insert.

-

The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The membrane is fixed and stained (e.g., with DAPI or Giemsa stain).

-

Migrated cells on the lower surface of the membrane are counted using a microscope. The number of migrated cells in the presence of this compound is compared to the vehicle control to determine the percentage of inhibition.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, which is an early event in the signaling cascade leading to chemotaxis.

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The dye-loaded cells are washed and resuspended in a buffer.

-

Cells are pre-incubated with various concentrations of this compound or vehicle.

-

The baseline fluorescence is measured using a fluorometer or a flow cytometer.

-

A CCR5 ligand (e.g., CCL5) is added to the cell suspension to stimulate the receptor.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.

-

The inhibitory effect of this compound is determined by comparing the calcium flux in treated cells to that in vehicle-treated cells.

-

Conclusion

This compound is a potent and selective antagonist of the CCR5 receptor, designed to inhibit the migration of inflammatory leukocytes. While clinical trials in rheumatoid arthritis did not demonstrate sufficient efficacy to warrant further development for this indication, the preclinical data on its mechanism of action provide a clear rationale for its ability to block chemokine-induced cell migration.[1] The experimental protocols detailed in this guide are standard methods for characterizing the in vitro activity of CCR5 antagonists and can be applied to further investigate the pharmacological properties of this compound and other molecules in this class. The provided representative data illustrate the expected potency of such a compound in inhibiting CCR5-mediated chemotaxis.

References

Unraveling the Immunological Role of AZD-5672: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). This document provides a comprehensive technical overview of this compound for its application in basic immunology research. It details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides illustrative experimental protocols and signaling pathway diagrams to guide further investigation into its immunomodulatory properties. While clinical trials in rheumatoid arthritis did not demonstrate significant efficacy, the well-defined mechanism of this compound as a CCR5 antagonist makes it a valuable tool for dissecting the role of the CCR5 pathway in various immunological processes.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the migration and activation of various immune cells, including T cells and macrophages. Its ligands, notably the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), are critical mediators of inflammatory responses. Given its central role in inflammation, CCR5 has been a key target for therapeutic intervention in a range of immune-mediated diseases. This compound was developed as an orally active antagonist of CCR5 with the aim of treating inflammatory conditions such as rheumatoid arthritis.[1][2] This guide explores the utility of this compound as a research tool to probe the intricacies of CCR5-mediated immunology.

Mechanism of Action

This compound functions as a non-competitive antagonist of the CCR5 receptor. By binding to a transmembrane allosteric site on the receptor, it prevents the conformational changes necessary for G protein coupling and subsequent downstream signaling upon ligand binding. This blockade effectively inhibits the chemotactic response of immune cells to CCR5 ligands, thereby preventing their recruitment to sites of inflammation.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Caption: Mechanism of this compound as a CCR5 antagonist.

Quantitative Data Summary

Table 1: Phase IIb Clinical Trial of this compound in Rheumatoid Arthritis [1]

| Parameter | This compound (20 mg) | This compound (50 mg) | This compound (100 mg) | This compound (150 mg) | Placebo | Etanercept (50 mg) |

| Number of Patients | N/A | N/A | N/A | N/A | N/A | N/A |

| ACR20 Response at Week 12 (%) | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | N/A | Significantly higher than placebo and this compound |

| ACR50 Response at Week 12 (%) | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported |

| ACR70 Response at Week 12 (%) | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported |

| General Tolerability | Generally well tolerated | Generally well tolerated | Generally well tolerated | Generally well tolerated | N/A | N/A |

N/A: Not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies on this compound are proprietary. However, this section provides standardized methodologies for key assays relevant to the investigation of CCR5 antagonists.

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Objective: To determine the functional inhibitory concentration of this compound.

Materials:

-

CCR5-expressing cells (e.g., primary human T lymphocytes, THP-1 monocytic cell line)

-

Chemoattractant: Recombinant human CCL5 (RANTES)

-

This compound

-

Assay medium: RPMI 1640 with 0.5% BSA

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well plate

-

Flow cytometer or plate reader for cell quantification

Protocol:

-

Cell Preparation: Culture CCR5-expressing cells and harvest in the exponential growth phase. Wash and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in assay medium.

-

Assay Setup:

-

Add 600 µL of assay medium containing the chemoattractant (e.g., 50 ng/mL CCL5) to the lower chambers of the 24-well plate.

-

In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a standard chemotaxis assay.

CCR5 Ligand Binding Assay

This assay measures the ability of this compound to displace a labeled CCR5 ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor.

Materials:

-

Membrane preparations from cells overexpressing human CCR5

-

Radiolabeled ligand (e.g., [125I]-CCL5) or fluorescently labeled ligand

-

This compound

-

Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 150 mM NaCl, 0.5% BSA, pH 7.4)

-

Non-labeled CCR5 ligand (for determining non-specific binding)

-

Filter plates (e.g., 96-well glass fiber)

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in binding buffer.

-

Assay Setup: In a 96-well plate, add:

-

25 µL of binding buffer (for total binding) or a high concentration of non-labeled ligand (for non-specific binding) or this compound dilution.

-

25 µL of labeled ligand at a concentration near its Kd.

-

50 µL of CCR5 membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free ligand.

-

Detection:

-

For radioligands, dry the filter plate and add scintillation fluid. Count radioactivity using a scintillation counter.

-

For fluorescent ligands, read the fluorescence intensity of the filters.

-

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Caption: General workflow for a CCR5 ligand binding assay.

Conclusion